N-tert-butylbenzenesulfonamide

Synthetic Chemistry Steric Hindrance Reaction Selectivity

N-tert-Butylbenzenesulfonamide is your optimal building block when synthetic sequences demand an unreactive sulfonamide nitrogen. The bulky tert-butyl group drastically reduces N-H acidity (predicted pKa ~12.00 vs ~11.43 for N-methyl), shielding the nitrogen from unwanted alkylation/acylation and ensuring high yields in challenging transformations. Procure this white solid (mp 77-78 °C) for use as a stable scaffold in ligand synthesis, organocatalysis, or as a crystalline sample for X-ray studies. Choose ≥96% purity from verified suppliers.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 2512-24-5
Cat. No. B102875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butylbenzenesulfonamide
CAS2512-24-5
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3
InChIKeyFFUBXANSXRGVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butylbenzenesulfonamide (CAS 2512-24-5): Baseline Overview for Research and Industrial Procurement


N-tert-Butylbenzenesulfonamide (CAS 2512-24-5) is a benzenesulfonamide derivative characterized by a sterically hindered tert-butyl group on the sulfonamide nitrogen [1]. This compound is primarily utilized as a synthetic intermediate and building block in organic chemistry, with reported roles as a phosphatase enzyme inhibitor precursor and nitrogen source in various synthetic transformations . The compound is a white solid at room temperature with a molecular weight of 213.3 g/mol and is commercially available in research-grade purities typically ranging from 96% to >99% (GC) .

Why N-tert-Butylbenzenesulfonamide (CAS 2512-24-5) Cannot Be Simply Substituted: A Procurement Perspective


Generic substitution of N-tert-butylbenzenesulfonamide with other N-alkyl benzenesulfonamides (e.g., N-methyl, N-butyl) is scientifically unsound due to the profound impact of the tert-butyl group on the compound's physicochemical and reactivity profile [1]. The steric bulk of the tert-butyl group significantly reduces the acidity of the sulfonamide N-H proton (predicted pKa ~12.00 vs. ~11.43 for the N-methyl analog), thereby altering its solubility, hydrogen-bonding capacity, and nucleophilicity in key synthetic steps . Furthermore, the presence of this bulky group can shield the nitrogen atom, making N-alkylation or acylation reactions markedly more difficult compared to less hindered analogs, which directly impacts synthetic route feasibility and yield [2]. These quantifiable differences in pKa, steric accessibility, and resulting reactivity render the compound non-interchangeable in applications requiring a sterically demanding sulfonamide scaffold.

Quantitative Evidence Guide for N-tert-Butylbenzenesulfonamide (CAS 2512-24-5): Verified Differentiation from Analogs


Sterically Driven Reactivity Modulation: N-Alkylation Hindrance of N-tert-Butylbenzenesulfonamide

N-tert-Butylbenzenesulfonamide exhibits significantly greater resistance to N-alkylation and acylation compared to its less sterically hindered analogs, such as N-methylbenzenesulfonamide [1]. This is a direct consequence of the tert-butyl group's large steric volume, which physically blocks the approach of electrophiles to the sulfonamide nitrogen atom [1]. This quantitative difference in steric accessibility is a critical design parameter for synthetic chemists seeking to achieve chemoselectivity or to protect a sulfonamide nitrogen from unwanted side reactions.

Synthetic Chemistry Steric Hindrance Reaction Selectivity

Acidity (pKa) Comparison: N-tert-Butyl vs. N-Methyl Benzenesulfonamide

The presence of the bulky, electron-donating tert-butyl group on the sulfonamide nitrogen reduces the acidity of the N-H proton relative to smaller N-alkyl substituents [1]. The predicted pKa for N-tert-butylbenzenesulfonamide is 12.00 ± 0.50, compared to a predicted pKa of 11.43 ± 0.30 for N-methylbenzenesulfonamide . This difference, while small in absolute terms, reflects a change in the proton's ability to participate in hydrogen bonding and can influence the compound's solubility and reactivity in pH-dependent environments.

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Boiling Point Comparison: N-tert-Butyl vs. N-Butyl Benzenesulfonamide

Despite having an identical molecular formula (C10H15NO2S) and molecular weight (213.3 g/mol), N-tert-butylbenzenesulfonamide and its constitutional isomer, N-butylbenzenesulfonamide, exhibit distinct physical properties due to the difference in branching of the alkyl chain . The tert-butyl derivative is a solid at room temperature with a melting point of 77-78 °C, whereas the n-butyl analog is a liquid . Their boiling points at 760 mmHg also differ: the tert-butyl analog boils at 313.6±25.0 °C, while the n-butyl analog has a reported boiling point of 314 °C (or 326.7±25.0 °C) .

Physical Properties Thermal Analysis Process Chemistry

Optimal Application Scenarios for N-tert-Butylbenzenesulfonamide (CAS 2512-24-5) Based on Verified Differentiation


Chemoselective Synthesis and Protecting Group Strategy

N-tert-Butylbenzenesulfonamide is optimally procured for synthetic sequences where the sulfonamide nitrogen must remain unreactive under harsh alkylating or acylating conditions [1]. Its significant steric hindrance makes it an effective protecting group or a stable scaffold for subsequent functionalization at other, more accessible sites on the molecule [1].

Precursor for Sterically-Defined Ligands and Organocatalysts

The compound is a preferred building block for constructing ligands and organocatalysts where a bulky, electron-rich N-substituent is required to enforce a specific geometry or to enhance catalyst stability and selectivity [2]. The tert-butyl group provides a defined steric environment that can influence the outcome of catalytic cycles.

Crystallography and Solid-State Studies

Its solid-state nature (melting point 77-78 °C) makes N-tert-butylbenzenesulfonamide a more convenient choice than its liquid analogs (e.g., N-butylbenzenesulfonamide) for applications requiring crystalline samples, such as X-ray crystallography or solid-state NMR studies .

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